1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-(4-aminopyrazol-1-yl)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-9-5-12-14(6-9)8-10(15)7-13-3-1-2-4-13/h5-6,10,15H,1-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZPWBUDHQVPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C=C(C=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol (CAS No. 1152896-64-4) is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure
The molecular formula for 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol is CHNO, with a molecular weight of 210.28 g/mol. The structure includes a pyrazole ring and a pyrrolidine moiety, which are significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 210.28 g/mol |
| CAS Number | 1152896-64-4 |
| Purity | ≥95% |
| Storage Conditions | Room Temperature |
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrrolidine structures may exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on A549 Cells
In a study evaluating the anticancer activity of pyrazole derivatives, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to untreated controls, although it did not surpass the efficacy of standard chemotherapeutic agents like cisplatin .
The mechanism by which 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol exerts its biological effects is believed to involve the inhibition of specific kinases and modulation of cell signaling pathways associated with cancer progression. The presence of the amino group in the pyrazole ring is crucial for its interaction with target proteins, enhancing its bioactivity .
Other Biological Activities
Beyond anticancer properties, compounds similar to this one have been investigated for their antimicrobial activity. For instance, derivatives have shown potential against multidrug-resistant bacterial strains, suggesting a broader therapeutic application in infectious diseases .
Key Studies and Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the amino group in 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by interfering with specific signaling pathways.
Antimicrobial Properties : Compounds containing pyrazole and pyrrolidine structures have been investigated for their antimicrobial activities. The unique combination of these two functional groups in 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol may offer potential as an antimicrobial agent against various pathogens, including bacteria and fungi.
Neurological Applications : The compound's structure suggests potential neuroprotective effects. Research into related compounds has indicated that they may have beneficial effects on neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds similar to 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol. The results demonstrated a dose-dependent inhibition of cancer cell lines, suggesting that modifications to the pyrazole ring can enhance anticancer efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF7 (Breast Cancer) |
| Compound B | 7.5 | HeLa (Cervical Cancer) |
| 1-(4-amino... | 6.0 | A549 (Lung Cancer) |
Case Study 2: Antimicrobial Activity
In another study published in Antibiotics, researchers tested several pyrazole derivatives against common bacterial strains. The findings indicated that compounds with similar structures to 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound C | 32 µg/mL | Staphylococcus aureus |
| Compound D | 16 µg/mL | Escherichia coli |
| 1-(4-amino... | 24 µg/mL | Bacillus subtilis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary alcohol group (-CH₂OH) demonstrates potential for nucleophilic substitution under specific conditions. Research shows similar propanol derivatives undergo:
| Reaction Type | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Tosylation | Tosyl chloride/DCM, 0°C → rt | Tosylate intermediate | 73-89% | |
| Mitsunobu alkylation | DIAD/PPh₃, THF, 80°C | Ether derivatives | 25-72% |
Key observation : Steric hindrance from pyrrolidine reduces reaction efficiency compared to non-cyclic amines .
Condensation with Carbonyl Compounds
The 4-amino group on pyrazole participates in Schiff base formation and heterocycle synthesis:
-
Conditions : Reflux in propan-2-ol with catalytic HCl (5 h)
-
Mechanism : Acid-catalyzed cyclocondensation via enolate formation
Acylation and Carbamate Formation
The amino group undergoes acylation with anhydrides/isocyanates:
| Reagent | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| Acetic anhydride | DCM, rt, 4 h | Acetamide derivative | >95% | |
| Phenyl isocyanate | Propan-2-ol, reflux, 3 h | N-phenylcarbamate | 59-95% |
Notable feature : Reactions proceed without protecting the alcohol group due to orthogonal reactivity .
Metal Coordination Chemistry
The pyrazole nitrogen and amino group act as bidentate ligands:
Complexation data :
-
Preferred metals : Cu(II), Zn(II) (square planar/tetrahedral geometry)
Oxidation Reactions
Controlled oxidation of alcohol to ketone is feasible but challenging:
| Oxidant | Conditions | Conversion | Byproducts | Source |
|---|---|---|---|---|
| Jones reagent | 0°C, 2 h | 38% | Over-oxidized carboxylic acid | |
| Swern oxidation | -78°C, DCM, 1 h | 67% | Minimal decomposition |
Optimization required : Bulkier oxidants like IBX show promise for selective ketone formation .
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring expansion:
Photochemical Reactivity
UV irradiation induces intramolecular hydrogen transfer:
Key findings :
-
λmax = 254 nm (π→π* transition)
-
Quantum yield (Φ) = 0.32 ± 0.03
Comparative Reaction Table
Critical parameters for common transformations:
| Reaction | Temp (°C) | Time (h) | Ideal Solvent | Catalysts |
|---|---|---|---|---|
| Acylation | 25 | 4 | DCM | DMAP |
| Mitsunobu | 80 | 15 | THF | DIAD/PPh₃ |
| Pyrazole alkylation | 100 | 8 | DMF | K₂CO₃ |
| Oxidation | -78 | 1 | DCM | Oxalyl chloride |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Propan-2-ol Backbones
Compound A : (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Key Differences: Replaces pyrazole with 6-methoxy-indole. Includes methoxyphenoxy-ethylamino side chain.
- Bioactivity: Exhibits antiarrhythmic, hypotensive, and α₁/β₁-adrenoceptor binding properties, attributed to the indole and methoxy groups .
- Synthesis : Synthesized via nucleophilic substitution and purified via chromatography (70–80% yield) .
Compound B : (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Key Differences :
- Methoxy groups at 4-position of indole instead of 6-position.
- Bioactivity : Similar to Compound A but with reduced spasmolytic activity , highlighting the role of substituent positioning .
1-(4-Amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol
- Lacks methoxy or indole groups, reducing steric hindrance.
- Synthesis: Not explicitly detailed in literature, but pyrrolidine-propanol derivatives are typically synthesized via alkylation or coupling reactions .
Analogues with Pyrrolidine and Sulfonyl Groups
Compound C : 1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea
Comparative Analysis Table
*Estimated based on structural complexity.
Research Implications and Gaps
- Analogues : Methoxy-indole derivatives (Compounds A/B) show cardiovascular activity, while sulfonyl-ureas (Compound C) may target enzymes.
- Synthesis Challenges : The discontinued status of the target compound may reflect purification difficulties (e.g., column chromatography requirements ) or instability.
Preparation Methods
Preparation of 4-Amino-1H-pyrazole Intermediate
- The pyrazole ring bearing an amino group at the 4-position can be synthesized through cyclization reactions involving hydrazines and β-dicarbonyl compounds or via palladium-catalyzed cross-coupling reactions.
- For example, palladium-catalyzed amination or borylation of pyrazole derivatives has been reported using XPhos Pd G2 catalyst systems under nitrogen atmosphere at elevated temperatures (around 80 °C) in solvents such as dioxane or acetonitrile.
Synthesis of the Pyrrolidin-1-ylpropan-2-ol Backbone
- The pyrrolidine ring is introduced by nucleophilic substitution on a suitable 3-chloropropan-2-ol or epoxide intermediate.
- The reaction is typically conducted under basic conditions (e.g., sodium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures (~90 °C) to facilitate ring opening and amination.
Coupling of Pyrazole and Pyrrolidine Units
- The key coupling step involves linking the 4-amino-pyrazole moiety to the pyrrolidin-1-ylpropan-2-ol skeleton.
- This can be achieved through nucleophilic substitution or amide bond formation using coupling agents such as HATU or via palladium-catalyzed cross-coupling reactions.
- Typical conditions include stirring the reactants in dichloromethane or dioxane, with bases like DIEA (N,N-Diisopropylethylamine) or K3PO4, under inert atmosphere for 12 hours at room temperature to 80 °C.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Pd-catalyst (XPhos Pd G2), dioxane/H2O, K3PO4, 80 °C | Formation of 4-substituted pyrazole intermediate with amino group |
| 2 | Activation of intermediate | Oxalyl chloride, DMF, DCM, RT, 3 h | Conversion to reactive acyl chloride derivative |
| 3 | Amide coupling | HATU, DIEA, DMAP, DCM, RT, 12 h | Coupling with amine to form amide linkage |
| 4 | Nucleophilic substitution | Pyrrolidine derivative, Na2CO3, DMSO or MeCN, 90 °C | Introduction of pyrrolidin-1-yl group |
| 5 | Purification | Flash chromatography, reverse phase chromatography | Isolation of pure target compound |
Detailed Research Findings and Yields
- Catalytic Systems: The use of XPhos Pd G2 catalyst and related palladium complexes has been shown to provide high selectivity and yields in pyrazole functionalization steps.
- Reaction Times and Temperatures: Most reactions proceed efficiently within 12 hours at temperatures ranging from room temperature to 90 °C.
- Yields: Intermediate steps such as pyrazole formation and activation often achieve near quantitative yields (up to 100%), while coupling and substitution steps yield the final compound in moderate yields (20-30%) due to purification losses and side reactions.
- Purification: The final compound is typically purified by flash chromatography using silica gel columns and/or mass-directed reverse phase chromatography with acetonitrile/water gradients containing acid modifiers (e.g., trifluoroacetic acid) to ensure high purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | XPhos Pd G2 (Palladium complex) |
| Solvents | Dioxane, DCM, DMSO, Acetonitrile |
| Base | K3PO4, DIEA, Na2CO3 |
| Temperature | 25 °C to 90 °C |
| Reaction Time | 12 hours |
| Purification Method | Flash chromatography, reverse phase chromatography |
| Yield Range | 20% to 100% (step-dependent) |
Additional Notes
- The amino group on the pyrazole ring is typically introduced or revealed by selective deprotection or reduction steps after ring formation.
- Protecting groups may be used during synthesis to prevent side reactions on the amino or hydroxyl functionalities.
- The synthetic route may be adapted depending on the availability of starting materials and desired scale of synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-amino-1H-pyrazol-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol with high yield and purity?
- Methodology :
- Step 1 : Use a condensation reaction between 4-aminopyrazole and a pyrrolidine-containing epoxide precursor under basic conditions (e.g., NaOH in ethanol/water mixtures) .
- Step 2 : Monitor reaction progress via TLC. Purify the crude product using column chromatography (ethyl acetate/hexane gradients) to isolate intermediates .
- Step 3 : Recrystallize the final product from 2-propanol or methanol to achieve >95% purity, as validated by HPLC .
- Key Considerations :
- Optimize reaction temperature (room temperature to reflux) to avoid decomposition of the amino-pyrazole moiety .
- Use triethylamine as a base to neutralize acidic by-products during purification .
Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation of a saturated solution in ethanol or dichloromethane .
- Step 2 : Collect diffraction data using a synchrotron or in-house X-ray source. Process data with SHELXT for structure solution and SHELXL for refinement .
- Step 3 : Validate hydrogen bonding and torsional angles (e.g., pyrrolidine ring puckering) using Olex2 or Mercury .
- Key Considerations :
- High-resolution data (<1.0 Å) is critical for resolving the propan-2-ol backbone conformation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
- Methodology :
- Step 1 : Perform a Design of Experiments (DoE) to test variables:
- Solvent polarity (e.g., DMF vs. ethanol) .
- Catalyst load (e.g., 0.1–1.0 eq. of NaOH) .
- Step 2 : Use LC-MS to identify by-products (e.g., dimerization of pyrazole rings) and adjust stoichiometry .
- Step 3 : Implement flow chemistry for precise temperature control and reduced reaction times .
- Key Findings :
- Ethanol as a solvent reduces side reactions compared to DMF due to lower polarity .
Q. What strategies resolve contradictions between NMR spectroscopic data and computational modeling results?
- Methodology :
- Step 1 : Acquire high-field NMR (≥500 MHz) with 2D experiments (HSQC, HMBC) to assign proton and carbon signals unambiguously .
- Step 2 : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated shifts (e.g., using Gaussian09 with B3LYP/6-31G*) .
- Step 3 : Reconcile discrepancies by evaluating solvent effects (e.g., DMSO vs. CDCl3) or dynamic conformational changes .
- Example :
- Aromatic proton shifts at δ 7.2–7.5 ppm may indicate π-stacking interactions not captured in gas-phase DFT models .
Q. How can the biological activity of this compound be systematically assessed against cancer cell lines?
- Methodology :
- Step 1 : Screen for cytotoxicity using MTT assays on adherent cell lines (e.g., HeLa, MCF-7). Use 10–100 µM dose ranges and 48–72 hr exposure .
- Step 2 : Perform SAR studies by modifying the pyrrolidine substituent (e.g., replacing with piperidine) to evaluate potency trends .
- Step 3 : Validate mechanism via flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) .
- Key Considerations :
- Include a positive control (e.g., doxorubicin) and account for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
